3-(4-chlorobutyl)-1,3-oxazolidin-2-one
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Overview
Description
3-(4-chlorobutyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones It is characterized by the presence of a 4-chloro-1-butyl group attached to the nitrogen atom of the oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobutyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-chloro-1-butanol with an appropriate oxazolidinone precursor. One common method is the reaction of 4-chloro-1-butanol with oxazolidinone in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobutyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium thiocyanate (KSCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazolidinone compounds .
Scientific Research Applications
3-(4-chlorobutyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorobutyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of proteins by binding to the ribosomal subunits, thereby preventing the formation of functional proteins. This mechanism is similar to that of other oxazolidinone antibiotics, which target bacterial ribosomes and inhibit protein synthesis .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chlorobutane: Similar in structure but contains a bromine atom instead of the oxazolidinone ring.
4-Chloro-1-butanol: A precursor in the synthesis of 3-(4-chlorobutyl)-1,3-oxazolidin-2-one.
Oxazolidinone: The parent compound without the 4-chloro-1-butyl group.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12ClNO2 |
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Molecular Weight |
177.63 g/mol |
IUPAC Name |
3-(4-chlorobutyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H12ClNO2/c8-3-1-2-4-9-5-6-11-7(9)10/h1-6H2 |
InChI Key |
MXEQVEYREQGGOC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1CCCCCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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